molecular formula C8H14O2 B13542158 2-(1-Isopropylcyclopropyl)acetic acid

2-(1-Isopropylcyclopropyl)acetic acid

Cat. No.: B13542158
M. Wt: 142.20 g/mol
InChI Key: SSMXADAQJINLCK-UHFFFAOYSA-N
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Description

2-(1-Isopropylcyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid characterized by an isopropyl group attached to the cyclopropane ring. Cyclopropane rings introduce significant ring strain, which influences reactivity and conformational stability.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(1-propan-2-ylcyclopropyl)acetic acid

InChI

InChI=1S/C8H14O2/c1-6(2)8(3-4-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

SSMXADAQJINLCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, the cyclopropanation of an isopropyl-substituted alkene using a reagent such as diiodomethane and a zinc-copper couple can yield the cyclopropyl intermediate. Subsequent oxidation and carboxylation steps can then introduce the acetic acid functionality.

Industrial Production Methods

In an industrial setting, the production of 2-[1-(propan-2-yl)cyclopropyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(propan-2-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)cyclopropyl]acetic acid depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their function. The cyclopropyl ring and acetic acid moiety can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Cyclopropane Molecular Formula Key Functional Groups Notable Properties/Applications Reference IDs
2-(1-Isopropylcyclopropyl)acetic acid Isopropyl C₈H₁₄O₂ Carboxylic acid High lipophilicity; potential intermediate N/A
2-(1-Methylcyclopropyl)acetic acid Methyl C₆H₁₀O₂ Carboxylic acid Lower steric hindrance; collision cross-section studied
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl (-CH₂SH) C₆H₁₀O₂S Thiol, carboxylic acid Montelukast synthesis intermediate
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride Aminomethyl (-CH₂NH₂·HCl) C₆H₁₂ClNO₂ Amine (salt), carboxylic acid Enhanced water solubility
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran, cyclohexyl, isopropylsulfanyl C₁₉H₂₄O₃S Benzofuran, sulfur, carboxylic acid Crystalline dimer formation via O—H⋯O bonds

Physical and Chemical Properties

  • Lipophilicity and Solubility: The isopropyl group in the target compound increases hydrophobicity compared to the methyl analog (logP estimated to be higher) . The aminomethyl hydrochloride salt exhibits markedly higher aqueous solubility due to ionic character .
  • Crystallinity and Solid-State Interactions :

    • The benzofuran-containing analog forms hydrogen-bonded dimers (O—H⋯O) and π-π interactions, resulting in a high melting point (~423–424 K) and stable crystal packing .
    • Simpler analogs like 2-(1-methylcyclopropyl)acetic acid lack aromatic systems, leading to weaker intermolecular forces and lower melting points .

Research Findings and Data Tables

Crystallographic Data for Benzofuran Analog (C₁₉H₂₄O₃S)

Parameter Value
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 9.1261 Å, b = 9.5308 Å, c = 10.5577 Å
Hydrogen Bonding O—H⋯O (dimer formation)
π-π Interactions Slip distance: 1.325 Å
Melting Point 423–424 K
Reference

Collision Cross-Section (CCS) Data for 2-(1-Methylcyclopropyl)Acetic Acid

Property Value
Molecular Formula C₆H₁₀O₂
CCS (Predicted) Not explicitly stated; inferred from structural stability studies
Reference

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